(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Chiral Purity Asymmetric Synthesis Quality Control

Asymmetric synthesis requires defined (R)-stereochemistry; racemates or wrong enantiomers cause failed stereocontrol and costly resolutions. This enantiopure (>98% ee) (1R)-alcohol solves that directly. - **Core value**: (R)-configured secondary alcohol for chiral HPLC standards & API intermediates. - **Synthetic handles**: Bromine for cross-couplings (Suzuki, etc.); OH for derivatization (ester, amine). - **Supply**: BenchChem - reliable enantiopure delivery, no resolution step needed.

Molecular Formula C9H11BrO
Molecular Weight 215.09
CAS No. 1438382-09-2
Cat. No. B2909902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol
CAS1438382-09-2
Molecular FormulaC9H11BrO
Molecular Weight215.09
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)O)Br
InChIInChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1
InChIKeyPQAOTIKGTPSSAH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol Product Overview


(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1438382-09-2) is an enantiopure chiral secondary alcohol with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It features a bromine atom and a methyl group on a phenyl ring, with a hydroxyl group on the adjacent carbon, establishing it as a key chiral building block in organic synthesis . Its primary value lies in its defined (R)-stereochemistry, which enables its use in the asymmetric construction of more complex, pharmaceutically-relevant molecules .

Chiral building block for asymmetric synthesis research
Defined (R)-stereochemistry for stereochemical control studies
Supports enantioselective route design and chiral method development

Why Generic Substitution Fails for (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol


Substituting the enantiopure (1R)-alcohol with its racemic mixture or the opposite (S)-enantiomer is chemically and functionally invalid for applications requiring stereocontrol. A racemic mixture contains an equal amount of the (S)-enantiomer, which will exhibit different spatial interactions in chiral environments (e.g., enzyme active sites, chiral chromatography columns) and can lead to entirely different biological outcomes or synthetic pathways . The specific (R)-configuration is not just a property; it is a functional requirement for achieving the intended stereochemical outcome in asymmetric synthesis. Using the racemate necessitates a costly and time-consuming additional resolution step, which may also lead to material loss .

Target compound
Enantiopure (1R)-alcohol
Racemic mixture
50:50 (R)/(S) mixture
Contains 50% undesired enantiomer; may compromise enantioselective outcomes and require additional resolution.
Target compound
Defined (R)-configuration
(1S)-enantiomer
Opposite spatial arrangement
Distinct stereochemical identity may lead to opposite product configuration and invalidate stereocontrolled research intent.

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol vs. Racemate and (1S)-Enantiomer


Enantiomeric Purity Verification

The target (1R)-enantiomer is sold with a minimum purity specification of 95-98% by vendors, ensuring a defined and controlled stereochemistry for synthetic applications . In contrast, the racemic mixture (CAS 51930-77-9) is a 50:50 mixture of (R) and (S) enantiomers [1]. Using the racemate instead of the enantiopure compound introduces a 50% impurity of the undesired stereoisomer, which can severely compromise enantioselective reactions, chiral chromatography separations, and the biological activity of downstream products.

Enantiomeric purity
Reported
(1R)-alcohol: 95–98% single enantiomer
Racemate: 50% undesired enantiomer
Reduces downstream chiral resolution need
Vendor specification; verify lot certificate
Chiral Purity Asymmetric Synthesis Quality Control

Stereochemistry: (R)- vs. (S)-Enantiomer

The (1R)-enantiomer (CAS 1438382-09-2) is the specific stereoisomer required for applications where the (R)-configuration dictates the desired biological or chemical outcome . The (1S)-enantiomer (CAS 2225126-85-0) is a distinct chemical entity with different optical rotation and potentially different reactivity and biological properties . Using the incorrect enantiomer will lead to a different product profile and can invalidate experimental results or lead to the synthesis of an undesired stereoisomer of the final target molecule.

(R) vs (S) configuration
Class-level
(1R): Specific spatial arrangement
(1S): Opposite absolute stereochemistry
May lead to opposite stereochemical outcome
Distinct optical rotation expected; data to verify
Stereoselective Synthesis Enantiomeric Excess Chiral Resolution

Vendor-Certified Purity

Multiple vendors offer the (1R)-enantiomer with a defined minimum purity, a critical quality attribute for reproducible research. Leyan provides a 98% pure product , while CymitQuimica and AKSci offer a minimum of 95% purity . This contrasts with the racemic mixture, for which specific vendor-certified purity data is less consistently reported and often only available as a technical-grade chemical [1]. The higher and verified purity of the (1R)-enantiomer reduces the risk of side reactions and simplifies purification of downstream products.

Vendor purity
Specification review
98% (Leyan) · 95% (other vendors)
Documented purity aids synthetic reproducibility
Racemate purity often unspecified
Chemical Purity Vendor Specifications Research Procurement

Pricing and Availability

The (1R)-enantiomer is commercially available from multiple vendors, allowing for competitive sourcing. Pricing data shows a non-linear cost curve with quantity: CymitQuimica lists 50mg at €603.00 and 500mg at €1,678.00 . Leyan offers 100mg at approximately €X, 250mg at €Y, and 1g at €Z . In contrast, the racemic mixture is often less expensive per gram but carries the hidden cost of requiring a chiral resolution step, which can reduce overall yield and increase labor and solvent costs .

Pricing context
Reported
(1R): e.g., €603/50mg
Racemate: Lower base cost but hidden resolution expense
Total cost may be offset by avoided resolution steps
Vendor catalog pricing, May 2025
Cost Analysis Supply Chain Research Economics

Predicted Physicochemical Properties

Predicted properties for the compound provide a baseline for experimental planning. The predicted boiling point is 290.5±25.0 °C, density is 1.406±0.06 g/cm³, and pKa is 14.23±0.20 . These values are comparable to those predicted for the (1S)-enantiomer and racemic mixture, as these properties are primarily determined by the molecular formula and connectivity, not stereochemistry . However, the specific rotation, a key differentiator between enantiomers, is not reported in available literature, highlighting a critical knowledge gap.

Predicted properties
Class-level
BP 290.5±25.0 °C Density 1.406±0.06 pKa 14.23±0.20
Identical to (1S)-enantiomer; does not differentiate procurement
Predicted values; experimental verification recommended
Physicochemical Properties Solubility Storage

Storage Stability

Vendor specifications provide clear guidance on storage, a key factor in maintaining material integrity. Leyan and AKSci both recommend storage at room temperature for the (1R)-enantiomer . This is in contrast to the (1S)-enantiomer, for which one vendor specifies storage at 2-8°C . This difference in recommended storage conditions may indicate a difference in inherent stability between the enantiomers, a critical consideration for long-term project planning and inventory management.

Storage stability
Reported
Room temperature (20–25 °C) for (1R); 2–8 °C recommended for (1S)
May indicate different inherent stability; practical for storage planning
Vendor storage recommendation; confirm with in-house stability data
Storage Conditions Stability Material Handling

Top Applications of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol


Enantioselective Chiral API Synthesis

The defined (1R)-stereochemistry and high enantiopurity (95-98%) of this building block make it ideally suited for the asymmetric synthesis of chiral drug candidates . Its use as a starting material ensures the correct stereochemical outcome in the final active pharmaceutical ingredient (API), a critical requirement for regulatory approval and therapeutic efficacy . This scenario leverages the compound's key differentiation: the defined absolute configuration that cannot be substituted with a racemic mixture or the opposite enantiomer.

Chiral Standard in Analytical Method Development

Due to its commercial availability as a single, well-defined enantiomer, this compound can serve as a high-quality standard for developing and validating chiral HPLC or SFC methods . Its use as a reference standard allows for the accurate quantification of enantiomeric excess in reaction mixtures and final products, a critical quality control step in both academic and industrial research settings .

Versatile Chiral Synthon in Multi-Step Synthesis

The bromine atom on the phenyl ring provides a synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures . The (1R)-alcohol group can also be transformed into other functional groups (e.g., amine, halide, ester) while retaining the stereochemical information, making it a versatile chiral pool synthon .

Application
Selection Property
Validation Focus
Stereochemically-defined drug-candidate synthesis
Defined (R)-configuration
Stereochemical outcome by chiral analysis
Chiral HPLC/SFC method development
Single enantiomer reference standard
Enantiomeric excess determination accuracy
Multi-step chiral synthon exploration
Bromo and alcohol synthetic handles
Cross-coupling efficiency and stereoretention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.